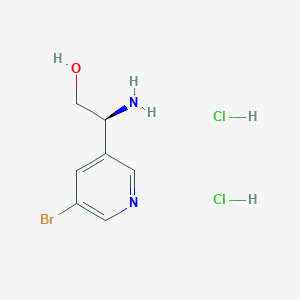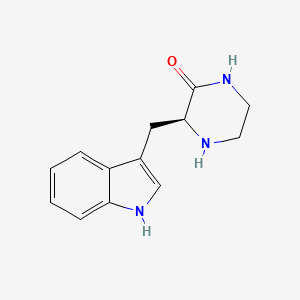
(S)-3-((1H-Indol-3-yl)methyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-[(1H-indol-3-yl)methyl]piperazin-2-one: is a compound that features a piperazinone ring substituted with an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as indole and piperazine derivatives.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with bases like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods:
Scale-Up Considerations: For industrial production, the synthesis route is optimized for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Purification: The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The piperazinone ring can be reduced under hydrogenation conditions to form the corresponding piperazine derivative.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Reduced piperazine derivatives.
Substitution Products: Functionalized indole derivatives with different substituents.
科学的研究の応用
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes.
Receptor Binding: It may interact with various biological receptors, making it a candidate for drug development.
Medicine:
Drug Development:
Cancer Research: Its indole moiety is of interest for anticancer research due to its potential to interact with cellular signaling pathways.
Industry:
Material Science: The compound may be explored for its potential use in developing new materials with specific properties.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Interaction: It may act as an agonist or antagonist at various receptors, modulating their activity.
Cell Signaling: The indole moiety can interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
類似化合物との比較
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3’-Diindolylmethane: Another indole derivative with potential anticancer activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness:
Structural Features: The combination of the indole moiety with the piperazinone ring is unique and may confer distinct biological activities.
Biological Activity: The specific substitution pattern may result in unique interactions with biological targets, differentiating it from other indole derivatives.
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
(3S)-3-(1H-indol-3-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C13H15N3O/c17-13-12(14-5-6-15-13)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,14,16H,5-7H2,(H,15,17)/t12-/m0/s1 |
InChIキー |
SXVSTTUVRFUXRG-LBPRGKRZSA-N |
異性体SMILES |
C1CNC(=O)[C@@H](N1)CC2=CNC3=CC=CC=C32 |
正規SMILES |
C1CNC(=O)C(N1)CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


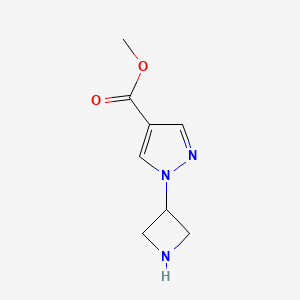
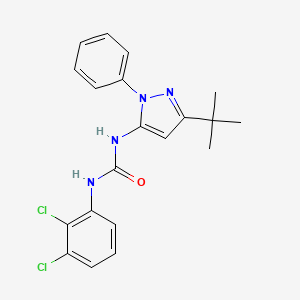
![Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13509381.png)


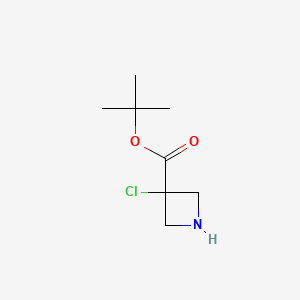
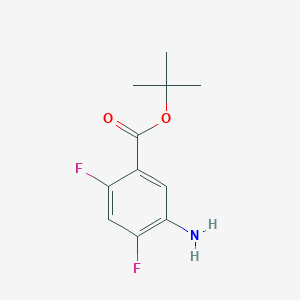
![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13509412.png)
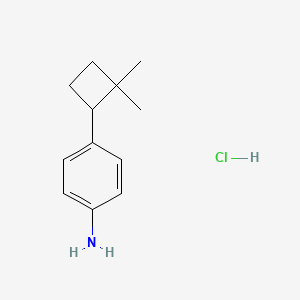
![6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride](/img/structure/B13509422.png)
![3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13509424.png)
![tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13509432.png)
![2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509434.png)
